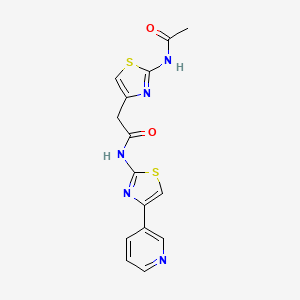

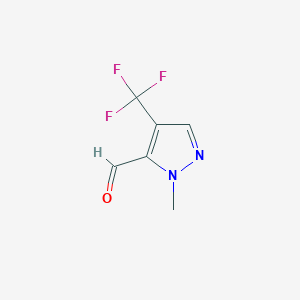

1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H5F3N2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-4-(trifluoromethyl)-1H-pyrazole include a predicted boiling point of 137.7±35.0 °C and a predicted density of 1.32±0.1 g/cm3 . It also has a predicted pKa of -0.49±0.10 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Agents

One of the primary applications of derivatives of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is in the development of antimicrobial and antioxidant agents. Research by Bhat et al. (2016) involved the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds were synthesized via a Vilsmeier–Haack formylation and demonstrated a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities (Bhat et al., 2016).

Synthesis and Characterization

Hu et al. (2010) reported the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, highlighting the compound's utility in creating structurally diverse molecules. The structures of these compounds were confirmed by various spectroscopic methods, including elemental analysis, 1H-NMR, and 13C-NMR (Hu et al., 2010).

Crystal Structure Analysis

The crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined, offering insights into the geometric and electronic structure, which are vital for understanding their reactivity and potential applications in material science and medicinal chemistry (Xu & Shi, 2011).

Enzyme Inhibition

Compounds derived from pyrazole-4-carbaldehyde have shown potential as enzyme inhibitors. El-Naggar et al. (2020) described the synthesis of novel compounds starting from pyrazole-4-carbaldehyde for inhibiting 5α-reductase and aromatase, enzymes involved in steroid metabolism. This work illustrates the compound's role in developing therapeutics for conditions influenced by these enzymes (El-Naggar et al., 2020).

Photophysical Properties

The study of photophysical properties of pyrazole-based compounds, including those derived from this compound, has been an area of active research. Lanke & Sekar (2016) synthesized a series of pyrazole-based D-π-A derivatives showing large Stokes shifts, which were analyzed using Time-Dependent Density Functional Theory (TDDFT) for their potential in optoelectronic applications (Lanke & Sekar, 2016).

Eigenschaften

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-5(3-12)4(2-10-11)6(7,8)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRPJWRNBBALOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2752259.png)

![tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2752260.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2752261.png)

![2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid](/img/structure/B2752268.png)

![cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2752272.png)

![N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2752274.png)